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molecular formula C15H21NO2 B7824634 1-(3-Phenyl-propyl)-piperidine-4-carboxylic acid

1-(3-Phenyl-propyl)-piperidine-4-carboxylic acid

Cat. No. B7824634
M. Wt: 247.33 g/mol
InChI Key: SJYVJQABKWZTGK-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

Pd/C (378 mg) was added to a stirred solution of 1-(3-phenyl-propyl)-piperidine-4-carboxylic acid benzyl ester (1.89 g, 5 mmol) in MeOH (38 mL) and stirring was continued under hydrogen atmosphere for 2 hrs. The mixture was filtered over a bed of celite. The celite was washed with MeOH and the filtrate was concentrated under reduced pressure to afford 1.502 mg (93.93% yield) of 1-(3-phenyl-propyl)-piperidine-4-carboxylic acid. LCMS Purity: 95.08%.
Name
1-(3-phenyl-propyl)-piperidine-4-carboxylic acid benzyl ester
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
378 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][CH2:12]1)=[O:10])C1C=CC=CC=1>CO.[Pd]>[C:20]1([CH2:19][CH2:18][CH2:17][N:14]2[CH2:15][CH2:16][CH:11]([C:9]([OH:10])=[O:8])[CH2:12][CH2:13]2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
1-(3-phenyl-propyl)-piperidine-4-carboxylic acid benzyl ester
Quantity
1.89 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1CCN(CC1)CCCC1=CC=CC=C1
Name
Quantity
38 mL
Type
solvent
Smiles
CO
Name
Quantity
378 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a bed of celite
WASH
Type
WASH
Details
The celite was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCN1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.502 mg
YIELD: PERCENTYIELD 93.93%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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